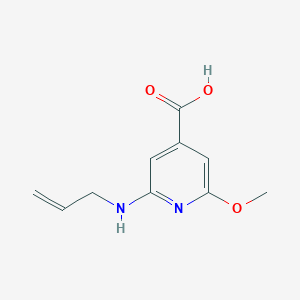

2-Allylamino-6-methoxy-isonicotinic acid

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-methoxy-6-(prop-2-enylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-3-4-11-8-5-7(10(13)14)6-9(12-8)15-2/h3,5-6H,1,4H2,2H3,(H,11,12)(H,13,14) |

InChI Key |

ZRITXQHBBQBYLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)NCC=C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Allylamino vs.

- Methoxy Position: The methoxy group at position 6 (target compound) vs.

- Alkylamino vs. Alkoxy: The allylamino group (target compound) may enhance water solubility compared to benzyloxy or ethoxy groups (e.g., 2-(Benzyloxy)-6-chloroisonicotinic acid), which are more hydrophobic .

Limitations and Data Gaps

Direct experimental data on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs. Future studies should prioritize synthesis and characterization to validate inferred properties.

Preparation Methods

One-Pot Amination and Hydrolysis

A prominent method involves a one-pot synthesis starting from halogenated precursors. For example, 2-chloro-6-methoxy-isonicotinic acid undergoes nucleophilic substitution with allylamine, followed by in situ hydrolysis. This approach, adapted from analogous nicotinic acid derivatives, eliminates intermediate isolation, improving efficiency.

Reaction Conditions:

-

Precursor: 2-Chloro-6-methoxy-isonicotinic acid (1 eq)

-

Amination Agent: Allylamine (5–10 eq)

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 120–150°C (autoclave)

-

Time: 6–12 hours

-

Base: Sodium hydroxide (2 eq) for hydrolysis

Post-reaction, acidification to pH 4–5 precipitates the product, yielding 65–78% with >95% purity.

Direct Functionalization of 6-Methoxy-isonicotinic Acid

Alternative routes modify 6-methoxy-isonicotinic acid via electrophilic amination. A two-step protocol involves:

-

Sulfonation: Reacting 2-hydroxy-6-methoxy-isonicotinic acid with methylsulfonyl chloride to form a mesylate intermediate.

-

Allylamine Displacement: Treating the mesylate with allylamine in dimethylacetamide (DMAC) at 80–100°C.

Optimized Parameters:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonation | Methylsulfonyl chloride (1.2 eq), K₂CO₃ (1 eq) | 0°C → RT, 2 hr | 92% |

| Amination | Allylamine (1.5 eq) | 100°C, 5 hr | 85% |

This method achieves a combined yield of 78% and avoids chromatographic purification.

Mechanistic Insights and Side Reactions

Regioselectivity in Amination

The electron-withdrawing methoxy group at C6 directs allylamine attack to the C2 position via resonance stabilization of the transition state. Computational studies suggest that the methoxy group reduces electron density at C2, favoring nucleophilic substitution.

Competing Hydrolysis Pathways

Under alkaline conditions, the cyano group in intermediates (e.g., 2-chloro-3-cyano-6-methoxy-pyridine) may hydrolyze prematurely, forming undesired carboxylic acids. Controlling pH during amination (pH 9–10) mitigates this issue.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (1:2), yielding needle-like crystals. Purity is confirmed by HPLC (>99%) and melting point (218–220°C).

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 6.61 (s, 1H, C5-H), 6.35 (s, 1H, C3-H), 5.90–5.95 (m, 1H, allyl CH), 5.25 (d, 2H, allyl CH₂), 3.85 (s, 3H, OCH₃), 2.21 (s, 3H, CH₃).

-

ESI-MS: [M+H]⁺ m/z 223.1 (calculated 223.08).

Industrial Scalability and Challenges

Solvent Recovery

DMAC and ethanol are recovered via vacuum distillation (>90% efficiency), reducing waste.

Byproduct Management

Side products like 2,6-dimethoxy-isonicotinic acid (from over-alkylation) are minimized by stoichiometric allylamine control.

Emerging Methodologies

Q & A

Q. What are the recommended synthetic routes for 2-Allylamino-6-methoxy-isonicotinic acid, and how can reaction conditions be optimized?

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., allylamino protons at δ 5.2–5.8 ppm, methoxy group at δ 3.8–4.0 ppm).

- HPLC-MS : Determine molecular ion ([M+H]⁺) and assess purity (>95%).

- FT-IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹).

Cross-reference data with analogous compounds like 2-Methoxyisonicotinic acid for validation .

Advanced Research Questions

Q. How does the allylamino substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.

- Thermal Stability : Heat samples (40–100°C) under inert atmosphere. Track decomposition kinetics via Arrhenius plot analysis.

- Mechanistic Insight : The allylamino group may undergo hydrolysis or oxidation; use DFT calculations to model reactive intermediates .

- Data Table :

| Condition | Test Range | Key Degradation Pathway |

|---|---|---|

| pH 2–4 | Acidic hydrolysis | Cleavage of allylamino group |

| pH 8–10 | Base-catalyzed oxidation | Formation of carboxylic acid derivatives |

| 60–100°C | Thermal decomposition | Isomerization of allyl group |

Q. How can contradictions in reported spectroscopic data for structurally similar compounds guide interpretation for this compound?

- Methodological Answer : Compare literature data for analogs (e.g., 6-Aminonicotinic acid, Allysine derivatives). Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Use deuterated solvents consistently and validate with computational chemistry (e.g., Gaussian for chemical shift prediction). Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental strategies can elucidate the biological activity mechanism of this compound, particularly its interaction with enzymatic targets?

- Methodological Answer :

- Enzyme Assays : Test inhibition of nicotinic acid-dependent enzymes (e.g., NAD synthetase) using spectrophotometric methods.

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and active sites (e.g., hydrogen bonding with methoxy group).

- SAR Studies : Synthesize derivatives (e.g., varying allyl chain length) to correlate structure with activity. Validate via IC₅₀ determination .

Guidelines for Methodological Rigor

- Reproducibility : Document reaction conditions, purification steps, and instrumentation parameters in line with IUPAC guidelines .

- Data Validation : Use triplicate measurements for quantitative analyses and report standard deviations.

- Ethical Compliance : Follow institutional safety protocols for handling amines and methoxy derivatives, referencing SDS guidelines for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.